4'-Fluoro-2-methyl-[1,1'-biphenyl]-4-ol
Overview
Description
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It features a biphenyl core with a fluorine atom at the 4’ position and a hydroxyl group at the 4 position, along with a methyl group at the 2 position
Mechanism of Action
Target of Action
The primary target of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is the Free Fatty Acid Receptor 4 (FFA4/GPR120) . This receptor is a G protein-coupled receptor that is activated by long-chain free fatty acids . It plays a crucial role in various physiological processes, including the regulation of glucose homeostasis, lipid metabolism, and inflammation .
Mode of Action
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol interacts with its target, FFA4, in a similar manner to the long-chain fatty acid α-linolenic acid . It stimulates various signaling pathways, including Ca2+ mobilization , β-arrestin-1 and β-arrestin-2 recruitment , and extracellular signal-regulated kinase phosphorylation . Activation of FFA4 by this compound also results in rapid phosphorylation and internalization of the receptor . While these events are associated with desensitization of the FFA4 signaling response, removal of the compound allows both rapid recycling of FFA4 back to the cell surface and resensitization of the FFA4 Ca2+ signaling response .
Biochemical Pathways
The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol affects several biochemical pathways. It can mimic many potentially beneficial therapeutic properties previously reported for long-chain fatty acids. These include stimulating glucagon-like peptide-1 secretion from enteroendocrine cells, enhancing glucose uptake in adipocytes, and inhibiting the release of proinflammatory mediators from macrophages . These effects suggest promise for FFA4 as a therapeutic target for type 2 diabetes and obesity .
Result of Action
The activation of FFA4 by 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol leads to various molecular and cellular effects. These include the stimulation of intracellular calcium mobilization, recruitment of β-arrestins, and phosphorylation of extracellular signal-regulated kinases . These signaling events can lead to physiological responses such as increased glucose uptake, reduced inflammation, and enhanced secretion of glucagon-like peptide-1 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of biphenyl compounds, including 4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol, often utilizes catalytic coupling reactions such as the Suzuki–Miyaura coupling. This method is favored due to its efficiency, scalability, and the relatively benign nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Oxidation and Reduction: The hydroxyl group can be oxidized to form a ketone or reduced to form a corresponding alkane.
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as chlorine, bromine, and sulfuric acid are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated biphenyl derivatives, while oxidation can produce ketones.
Scientific Research Applications
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of biphenyl derivatives with biological systems.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-methylphenol: Similar in structure but lacks the biphenyl core.
4-Methylbiphenyl: Similar biphenyl core but lacks the fluorine and hydroxyl groups.
4-Fluorobiphenyl: Similar biphenyl core with a fluorine atom but lacks the methyl and hydroxyl groups.
Uniqueness
4’-Fluoro-2-methyl-[1,1’-biphenyl]-4-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
4-(4-fluorophenyl)-3-methylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8,15H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADHOASMWIVIFBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284664 | |
Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67531-81-1 | |
Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67531-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4′-Fluoro-2-methyl[1,1′-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901284664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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